Pycnarrhine
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Overview
Description
Pycnarrhine is a hydroxyquinoline. It has a role as a metabolite.
Scientific Research Applications
Isolation and Identification of Alkaloids : Pycnarrhine was identified as a simple isoquinoline derivative from Pycnarrhena longifolia, marking its first report as a natural product (Siwon et al., 1981).
Metabolic Pathways in Plants : In a study exploring the degradation of reticuline in Berberis suspension cultures, the biodegradation of reticuline to Pycnarrhine was detected, highlighting its role in plant metabolic pathways (Jendrzejewski, 1990).
Antiprotozoal Properties : Pycnarrhena cauliflora, containing Pycnarrhine, demonstrated significant antimalarial activities in vitro, suggesting its potential in antiparasitic drug development (Ramadani et al., 2017).
Anticancer Potential : A study on Pycnarrhena cauliflora extracts indicated cytotoxic activities against HeLa cervical cancer cells, pointing to its potential use in cancer therapy (Masriani, 2019).
Bioflavonoid Complex in Pine Bark : Pycnogenol®, a bioflavonoid complex from pine bark containing similar compounds to Pycnarrhine, showed various health benefits, including cardiovascular and cognitive function improvement, suggesting potential applications in these areas (Rohdewald, 2015).
Connaraceae Family Research : A comprehensive review on the Connaraceae family, which includes plants like Pycnarrhena, revealed their significant pharmacological potential, indicating a need for more research in this area (Paim et al., 2020).
Antibacterial Activity : The methanolic extract of Pycnarrhena cauliflora demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent (Sholikhah et al., 2021).
properties
Product Name |
Pycnarrhine |
---|---|
Molecular Formula |
C11H14NO2+ |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C11H13NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-7H,3-4H2,1-2H3/p+1 |
InChI Key |
KOMKGIRKSWCPSF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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